molecular formula C21H21NO4 B2668785 (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid CAS No. 2225181-74-6

(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid

Cat. No.: B2668785
CAS No.: 2225181-74-6
M. Wt: 351.402
InChI Key: XKCCZOZGRSQBIY-VAWYXSNFSA-N
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Description

(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the enone: The protected amino acid is then subjected to conditions that promote the formation of the enone moiety, typically involving aldol condensation or related reactions.

    Deprotection: The final step involves the removal of the Fmoc protecting group under mild basic conditions, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites. The enone moiety can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid: This compound is unique due to the presence of both the Fmoc group and the enone moiety.

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group but may differ in the structure of the amino acid.

    Enone-containing compounds: These compounds share the enone moiety but may lack the Fmoc group.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the protective properties of the Fmoc group with the reactive enone moiety. This makes it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,12-11-19(23)24)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-12,18H,13H2,1-2H3,(H,22,25)(H,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCCZOZGRSQBIY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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